Home > Products > Screening Compounds P38286 > N-(3-Methylbut-2-EN-1-YL)-9H-purin-6-amine
N-(3-Methylbut-2-EN-1-YL)-9H-purin-6-amine - 2365-40-4

N-(3-Methylbut-2-EN-1-YL)-9H-purin-6-amine

Catalog Number: EVT-315363
CAS Number: 2365-40-4
Molecular Formula: C10H13N5
Molecular Weight: 203.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(3-Methylbut-2-en-1-yl)-9H-purin-6-amine is an organic compound belonging to the class of substituted purines. It consists of a purine ring system, a heterocyclic aromatic organic compound, with a 3-methylbut-2-en-1-yl substituent attached to the 9th nitrogen atom and an amine group at the 6th position. This compound has been investigated in the context of adenosine receptor ligands and their potential therapeutic applications. []

Synthesis Analysis

A common approach for the synthesis of N-(3-methylbut-2-en-1-yl)-9H-purin-6-amine and its analogues involves the alkylation of 6-chloropurine with the appropriate alkyl halide, followed by amination at the 6-position. [] One reported synthesis started with 2-n-butyl-6-chloro-9H-purine. This compound was then reacted with methyl iodide in the presence of potassium carbonate in dimethylformamide to yield 2-n-butyl-9-methyl-6-chloro-9H-purine. Subsequent reaction with sodium azide in dimethyl sulfoxide, followed by a copper-catalyzed cycloaddition with 4-bromo-1-butyne, afforded N-(3-methylbut-2-en-1-yl)-9H-purin-6-amine. []

Molecular Structure Analysis

The chemical reactivity of N-(3-methylbut-2-en-1-yl)-9H-purin-6-amine is primarily associated with the presence of the amine group and the double bond in the 3-methylbut-2-en-1-yl substituent. The amine group can participate in reactions such as acylation, alkylation, and condensation reactions, allowing for further structural modifications. Additionally, the double bond can undergo addition reactions, expanding the possibilities for derivatization. []

Mechanism of Action

As a substituted purine, N-(3-methylbut-2-en-1-yl)-9H-purin-6-amine is structurally similar to adenosine, an endogenous nucleoside that plays a crucial role in various physiological processes. Specifically, this compound has shown activity as an antagonist for the adenosine A2A receptor. [] Antagonists bind to the receptor but do not activate it, thereby blocking the actions of endogenous agonists like adenosine. Further research is needed to fully elucidate the precise molecular mechanisms underlying its interaction with A2A receptors and its downstream effects. []

Applications

N-(3-methylbut-2-en-1-yl)-9H-purin-6-amine and its analogues have been primarily explored in the context of adenosine receptor ligands. [] These receptors are involved in various physiological processes, including inflammation, immune responses, and neurotransmission. Modulating adenosine receptor activity, particularly A2A receptor antagonism, has shown promise in preclinical models for conditions such as Parkinson's disease. [] Further research is needed to translate these findings into clinical applications.

6-Amino-3-(prop-2-en-1-yl)-9H-purin-3-ium Tetracopper(I) Hexabromide

    Compound Description: This compound is a copper(I) complex incorporating the 6-amino-3-(prop-2-en-1-yl)-9H-purin-3-ium cation. Its synthesis, Raman spectroscopy, and X-ray crystal structure are discussed in the paper. []

    Relevance: This compound is structurally related to N-(3-Methylbut-2-en-1-yl)-9H-purin-6-amine through its core structure: a substituted 9H-purin-6-amine. Both compounds share the 6-amino-9H-purine moiety, differing in the substituent at the 3-position. []

(S)-N-(1-(7-Fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethyl)-9H-purin-6-amine (AMG319)

    Compound Description: AMG319 is a potent and selective PI3Kδ kinase inhibitor with favorable physicochemical properties, demonstrating efficacy in rodent models of inflammation. Its development and optimization are described within the paper. []

    Relevance: AMG319 exhibits structural similarity to N-(3-Methylbut-2-en-1-yl)-9H-purin-6-amine through the shared 9H-purin-6-amine scaffold. Both compounds belong to the quinolinylpurine class of molecules, differing in the substituents attached to this central pharmacophore. []

2-n-Butyl-9-methyl-8-[1,2,3]triazol-2-yl-9H-purin-6-ylamine (ST1535)

    Compound Description: ST1535 is a potent and selective A2A adenosine receptor antagonist. Its design, synthesis, binding affinity for adenosine receptor subtypes, and in vivo effects on locomotor activity are explored in the paper. []

    Relevance: ST1535 shares the core 9H-purin-6-amine structure with N-(3-Methylbut-2-en-1-yl)-9H-purin-6-amine. Both compounds belong to the purine class of molecules and differ in their substituents at the 2-, 8-, and 9- positions. []

2-(3,3-dimethylbutyl)-9-methyl-8-(2H-1,2,3-triazol-2-yl)-9H-purin-6-amine (3b)

    Compound Description: This compound, denoted as 3b, is a potent A2AR antagonist with improved metabolic stability compared to ST1535. The paper describes its synthesis, A2AR affinity, and metabolic stability in human liver microsomes. []

    Relevance: Similar to N-(3-Methylbut-2-en-1-yl)-9H-purin-6-amine, 3b contains the 9H-purin-6-amine scaffold. They are grouped in the triazolo-9H-purine class and differ in their specific substituents at the 2- and 9- positions. []

4-(6-Amino-9-methyl-8-(2H-1,2,3-triazol-2-yl)-9H-purin-2-yl)-2-methylbutan-2-ol (3c)

    Compound Description: Identified as 3c, this compound is another potent A2AR antagonist with high metabolic stability. The paper details its synthesis, affinity for A2AR, and in vitro metabolic stability in human liver microsomes. []

    Relevance: 3c, like N-(3-Methylbut-2-en-1-yl)-9H-purin-6-amine, features the 9H-purin-6-amine core structure. Both are classified as triazolo-9H-purines, differing in the substituents at the 2- and 9- positions. []

N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775)

    Compound Description: PF-06747775 is a potent and irreversible inhibitor of oncogenic EGFR mutants, displaying selectivity over wild-type EGFR. The paper describes its discovery through structure-based drug design, potency against various EGFR mutants, and ADME properties. []

    Relevance: PF-06747775 shares the 9H-purin-6-amine core with N-(3-Methylbut-2-en-1-yl)-9H-purin-6-amine. They fall under the pyrrolopyrimidine class due to the presence of a pyrrolidine ring linked to the purine moiety. The compounds differ in the substituents at the 2- and 9- positions of the purine ring. []

{2-(6-Amino-9H-purin-9-yl)ethoxy methyl}phosphonic Acid (H2Adefovir)

    Compound Description: H2Adefovir is a phosphonic acid derivative of the antiviral drug adefovir. This paper describes the synthesis and crystal structure of a Ca(II) coordination polymer of H2Adefovir. []

    Relevance: H2Adefovir and N-(3-Methylbut-2-en-1-yl)-9H-purin-6-amine share the core structure of 9H-purin-6-amine. They differ in the substituents at the 9-position, with H2Adefovir bearing a phosphonate-containing side chain. []

(1-(6-Amino-9H-purin-9-yl)-3-fluoropropan-2-yloxy)methylphosphonic acid (FPMPA)

    Compound Description: FPMPA is a fluorine-18 labeled analog of Tenofovir, the active metabolite of the HIV drug Tenofovir DF. This paper details the enantiomeric radiochemical synthesis of both R- and S-isomers of FPMPA, with the S-isomer displaying significantly higher antiviral activity. []

    Relevance: FPMPA and N-(3-Methylbut-2-en-1-yl)-9H-purin-6-amine share the 9H-purin-6-amine core structure. They differ in their substituents at the 9-position, with FPMPA featuring a fluorinated phosphonate-containing side chain. []

N-(2-(1H-Indol-3-yl)ethyl)-9-isopropyl-2-(5-methylpyridin-3-yl)-9H-purin-6-amine (GNF351)

    Compound Description: GNF351 is a synthetic antagonist of the aryl hydrocarbon receptor (AHR). The study discusses the development of a ligand-optimized model of the human AHR ligand binding domain and employs GNF351 in molecular dynamics simulations to understand agonist/antagonist binding. []

    Relevance: GNF351, like N-(3-Methylbut-2-en-1-yl)-9H-purin-6-amine, possesses the core 9H-purin-6-amine structure. They belong to the same chemical class and are distinguished by the substituents at the 2- and 9- positions of the purine ring. []

6-Ethynyl-N-phenyl-9H-purin-2-amine

    Compound Description: This compound serves as a model system for studying the irreversible inhibition of Nek2 kinase via thiol addition to the ethynyl group. The study examines its reactivity with N-acetylcysteine methyl ester. []

    Relevance: 6-Ethynyl-N-phenyl-9H-purin-2-amine is directly analogous to N-(3-Methylbut-2-en-1-yl)-9H-purin-6-amine, both containing the core 9H-purin-6-amine scaffold. They differ by the substituents at the 2- and 9- positions and the presence of an ethynyl group in the former. []

N-(3-((3-(9H-Purin-6-yl)pyridine-2-yl)amino)-2,4-difluorophenyl)furan-3-sulfonamide (4b)

    Compound Description: 4b is a potent pan-RAF kinase inhibitor exhibiting strong inhibition against the BRAFV600E mutant cell line. The paper outlines its structure-based design, synthesis, and inhibitory activities against various RAF kinases and the A375P cell line. []

Properties

CAS Number

2365-40-4

Product Name

N-(3-Methylbut-2-EN-1-YL)-9H-purin-6-amine

IUPAC Name

N-(3-methylbut-2-enyl)-7H-purin-6-amine

Molecular Formula

C10H13N5

Molecular Weight

203.24 g/mol

InChI

InChI=1S/C10H13N5/c1-7(2)3-4-11-9-8-10(13-5-12-8)15-6-14-9/h3,5-6H,4H2,1-2H3,(H2,11,12,13,14,15)

InChI Key

HYVABZIGRDEKCD-UHFFFAOYSA-N

SMILES

CC(=CCNC1=NC=NC2=C1NC=N2)C

Synonyms

6-(3,3-Dimethylallylamino)purine; N-(3-Methyl-2-buten-1-yl)-9H-purin-6-amine; 2Ip; 6-(3-Methyl-2-buten-1-ylamino)purine; 6-(Δ2-Isopentenylamino)purine; 6-(γ,γ-Dimethylallylamino)purine; 6-Isopentenyladenine; 6-N-(3-Methylbut-2-enylamino)purine; 6-[(3

Canonical SMILES

CC(=CCNC1=NC=NC2=C1NC=N2)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.